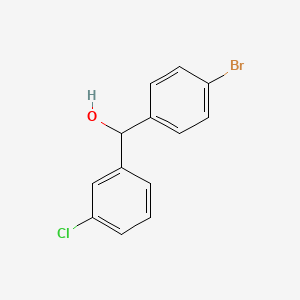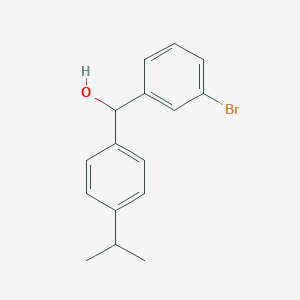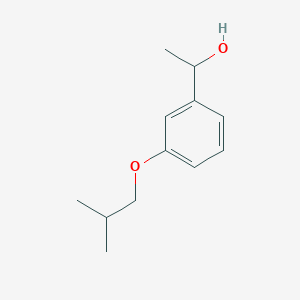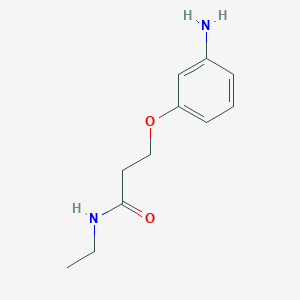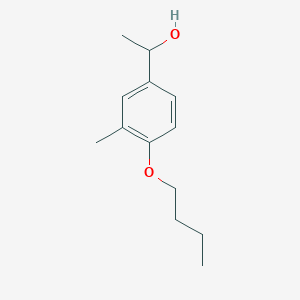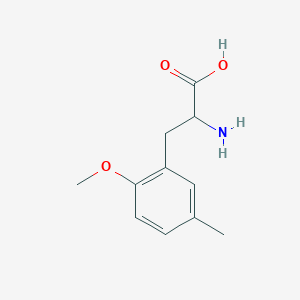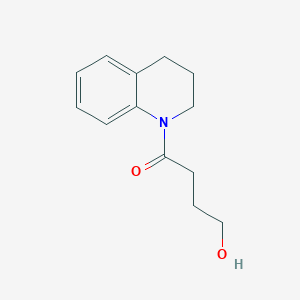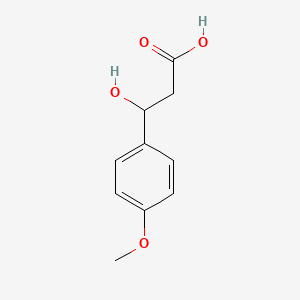
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as hydroferulic acid, is an organic compound with the empirical formula C10H12O4 . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It has been used to inhibit prostaglandin E (2) production .
Molecular Structure Analysis
The molecular weight of 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid is 196.20 . The SMILES string representation of its structure is COc1cc (CCC (O)=O)ccc1O .
Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid is a powder with a melting point of 87-93 °C . It has an assay of ≥96.0% (T) .
Scientific Research Applications
Electrochemical Hydrogenation
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids is an important application in the field of organic synthesis. The conversion to 3-(methoxyphenyl)propanoic acids is highly efficient and can be achieved via electrocatalytic hydrogenation at a Ni cathode or direct electroreduction. This process provides a nearly quantitative yield, indicating its potential for industrial-scale applications in producing various chemical products (Korotaeva et al., 2011).
Phytotoxic and Mutagenic Effects
In agricultural and environmental sciences, understanding the phytotoxic and mutagenic effects of chemical compounds is crucial. The Triticum test, involving wheat seeds, has been used to assess the phytotoxicity and genotoxicity of 3-(methoxyphenyl)propanoic acid derivatives. This research provides insights into how these compounds affect plant growth, germination, and chromosomal stability, which is vital for environmental risk assessments and the development of safer agrochemicals (Jităreanu et al., 2013).
Polybenzoxazine Synthesis
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is a phenolic compound with potential applications in material sciences, specifically in the production of polybenzoxazine. It offers a sustainable alternative to phenol, enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This approach opens avenues for developing new materials with a range of thermal and thermo-mechanical properties, suitable for various industrial applications (Trejo-Machin et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBIPIXMXHNYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



